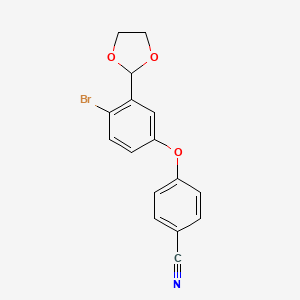

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c17-15-6-5-13(9-14(15)16-19-7-8-20-16)21-12-3-1-11(10-18)2-4-12/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBDMDIHPQNASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217366-74-9 | |

| Record name | 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217366749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ5RB3K89T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile is a key intermediate in the synthesis of various organic molecules of pharmaceutical interest. Its structure, featuring a diaryl ether linkage, a protected aldehyde (as a dioxolane), a nitrile group, and a bromine atom, makes it a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity, offering valuable insights for researchers in medicinal chemistry and process development. Notably, this compound is recognized as a critical precursor in the synthesis of Crisaborole, a non-steroidal topical anti-inflammatory agent.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1217366-74-9 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₆H₁₂BrNO₃ | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 346.18 g/mol | [1][2][4][5][6][8][9] |

| IUPAC Name | 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile | [1][10] |

| Appearance | Likely a solid | [11] |

| Solubility | Low in water; Soluble in organic solvents like dichloromethane and chloroform | [11] |

| Stability | Stable under normal conditions | [11] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the formation of a diaryl ether, followed by the protection of an aldehyde functional group.

Part 1: Synthesis of the Precursor, 4-(4-Bromo-3-formylphenoxy)benzonitrile

The initial step involves a nucleophilic aromatic substitution reaction, a classic Ullmann condensation, to form the diaryl ether linkage.[12][13]

Reaction:

Protocol:

-

To a reaction vessel, add 4-bromo-3-hydroxybenzaldehyde, dimethylacetamide, 4-fluorobenzonitrile, and potassium carbonate.[14][15]

-

Replace the atmosphere with nitrogen and heat the mixture to 60-70°C with stirring for over 2 hours.[14][15]

-

The solid is washed with water to obtain the wet product.[14][15]

-

Recrystallization from a solvent such as isopropyl alcohol yields the purified 4-(4-bromo-3-formylphenoxy)benzonitrile with a purity of >99.0%.[14][15]

Part 2: Acetal Protection

The aldehyde group in the precursor is then protected as a 1,3-dioxolane. This is a crucial step to prevent unwanted side reactions of the aldehyde in subsequent synthetic transformations.[16][17]

Reaction:

Protocol:

-

At room temperature, dissolve 4-(4-bromo-3-formylphenoxy)benzonitrile in dry dichloromethane.[4]

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.[4]

-

Maintain the temperature at 20-25°C until the reaction is complete, as monitored by a suitable technique (e.g., TLC).[4]

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.[4]

-

Separate the organic layer and wash it sequentially with purified water and saturated brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product with high yield and purity.[4]

Spectral Analysis

-

¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings. The protons of the dioxolane ring will appear as a multiplet, and the methine proton of the acetal will be a singlet.

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the nitrile carbon, the carbons of the dioxolane ring, and the acetal carbon. The precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile, shows characteristic peaks at 190.69 ppm (aldehyde C=O), 160.08 ppm, 155.13 ppm, and other aromatic signals.[18]

-

IR Spectroscopy: Key absorption bands would include those for the C≡N stretch of the nitrile group, C-O-C stretching of the diaryl ether and the acetal, and C-H stretching of the aromatic and aliphatic portions.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of various functional groups.

Reactivity Profile

The chemical reactivity of this compound is dictated by its four key functional groups: the aryl bromide, the nitrile, the diaryl ether, and the dioxolane acetal.

Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) can be used to introduce a new aryl or alkyl group at the position of the bromine.[2][19][20] This is a powerful method for constructing biaryl structures. The nitrile group is generally well-tolerated in these reactions.[21]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.[22][23][24][25] This is a key transformation for the synthesis of many pharmaceutical compounds.

Reactions of the Nitrile Group

The nitrile group can undergo several important transformations.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[1][12][16][26][27] This provides a route to introduce a carboxyl functional group.

-

Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[11][13][28][29][30]

Deprotection of the Dioxolane Acetal

The 1,3-dioxolane is a protecting group for the aldehyde and can be removed under acidic conditions to regenerate the formyl group.[14][31][32][33][34] This is often a necessary step before further reactions involving the aldehyde.

Stability of the Diaryl Ether Linkage

The diaryl ether bond is generally stable to many reaction conditions, providing a robust core structure for further functionalization.

Applications in Drug Discovery and Development

The primary documented application of this compound is as a key intermediate in the synthesis of Crisaborole .[17][35][36][37][38] Crisaborole is a phosphodiesterase-4 (PDE4) inhibitor used for the topical treatment of mild to moderate atopic dermatitis.[35] The synthesis of Crisaborole involves the conversion of the bromo group to a boronic acid derivative, which then undergoes cyclization. The protected aldehyde is later deprotected and involved in the formation of the final benzoxaborole ring system.[17][35][36]

Beyond its role in Crisaborole synthesis, the versatile structure of this compound makes it an attractive building block for the synthesis of other novel molecules with potential biological activities. The diaryl ether motif is a common feature in many biologically active compounds.[10]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and the presence of multiple reactive sites offer a wide range of possibilities for the creation of complex molecules. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of new therapeutics and other advanced materials.

References

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

-

EXP13 Hydrolysis of Benzonitrile. Scribd. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

How would you convert the following into benzoic acid? Benzonitrile. Allen. Available at: [Link]

-

Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. Available at: [Link]

-

How to convert benzonitrile to benzyl amine. Brainly.in. Available at: [Link]

-

Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications (RSC Publishing). Available at: [Link]

-

Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Publishing. Available at: [Link]

-

Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

The Chemical Synthesis of Crisaborole: The Role of 4-(4-Bromo-3-Hydroxymethyl-Phenoxy)Benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. Available at: [Link]

-

(PDF) Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. ResearchGate. Available at: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Scribd. Available at: [Link]

-

Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

4-(4-Bromo-3-(1, 3-dioxolan-2-yl)phenoxy)benzonitrile, min 95%, 250 mg. HDH Pharma Inc. Available at: [Link]

-

Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. Available at: [Link]

- Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole). Google Patents.

-

This compound. gsrs. Available at: [Link]

-

4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile. Suzhou Health Chemicals Co., Ltd. Available at: [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

- Process for the preparation of crisaborole and its intermediates. Google Patents.

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. Available at: [Link]

-

A PROCESS FOR THE PURIFICATION OF CRISABOROLE. European Patent Office. Available at: [Link]

-

Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C–N Bond Cleavage. ACS Publications. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

4-(4-Bromo-3-formylphenoxy)benzonitrile. MySkinRecipes. Available at: [Link]

-

Aminations of Aryl Bromides in Water at Room Temperature. National Institutes of Health. Available at: [Link]

-

4-(4-Bromo-3-(1, 3-dioxolan-2-yl)phenoxy)benzonitrile, min 95%, 250 mg. HDH Pharma. Available at: [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

-

4-(4-Bromo-3-formylphenoxy)benzonitrile. PubChem. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

4-(4-(4-BROMO-3-FORMYLPHENOXY)-3-FORMYLPHENOXY)BENZONITRILE. gsrs. Available at: [Link]

Sources

- 1. How would you convert the following into benzoic acid? Benzonitrile [allen.in]

- 2. researchgate.net [researchgate.net]

- 3. 1217366-74-9|4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound | 1217366-74-9 [chemicalbook.com]

- 8. This compound | 1217366-74-9 [sigmaaldrich.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound | C16H12BrNO3 | CID 86280285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. brainly.in [brainly.in]

- 14. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Page loading... [wap.guidechem.com]

- 16. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 17. nbinno.com [nbinno.com]

- 18. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]

- 19. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 26. homework.study.com [homework.study.com]

- 27. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 28. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 32. researchgate.net [researchgate.net]

- 33. scribd.com [scribd.com]

- 34. scielo.br [scielo.br]

- 35. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]

- 36. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 37. Buy Crisaborole | 906673-24-3 | >98% [smolecule.com]

- 38. data.epo.org [data.epo.org]

An In-depth Technical Guide to 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (CAS No. 1217366-74-9): A Key Intermediate in the Synthesis of Crisaborole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Pivotal Building Block in Modern Dermatological Therapy

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, with the CAS number 1217366-74-9, is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of Crisaborole. Crisaborole, marketed as Eucrisa, is a non-steroidal topical medication approved for the treatment of mild-to-moderate atopic dermatitis.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, role in drug development, and potential for broader applications in medicinal chemistry. The molecule's strategic combination of a protected aldehyde, an aryl bromide, and a nitrile functional group makes it a versatile synthon for the construction of complex molecular architectures.[3]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central phenoxybenzonitrile core. The phenoxy ring is substituted with a bromine atom at the 4-position and a 1,3-dioxolane group at the 3-position. The dioxolane moiety serves as a protecting group for a formyl (aldehyde) functional group.

| Property | Value | Source |

| CAS Number | 1217366-74-9 | [4] |

| Molecular Formula | C16H12BrNO3 | [4] |

| Molecular Weight | 346.18 g/mol | [5] |

| IUPAC Name | 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile | [6] |

| Appearance | White to light yellow solid | [7] |

| Purity | Typically >95% | [8] |

Synthesis and Manufacturing Process

The primary route to this compound involves the protection of the aldehyde group of its precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile.

Synthesis of the Precursor: 4-(4-bromo-3-formylphenoxy)benzonitrile

The synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile is a crucial first step. A common method involves the nucleophilic aromatic substitution reaction between a halosubstituted benzaldehyde and 4-cyanophenol or a derivative. For instance, 2-bromo-5-hydroxybenzaldehyde can be reacted with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF).[9]

Diagram: Synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile

Caption: Synthesis of the key precursor.

Protection of the Aldehyde Group

The formyl group in 4-(4-bromo-3-formylphenoxy)benzonitrile is highly reactive and can interfere with subsequent chemical transformations. Therefore, it is protected as a 1,3-dioxolane. This is typically achieved by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like dichloromethane.[4] The reaction is driven to completion by removing the water formed during the reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq) in dry dichloromethane, add ethylene glycol (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography to yield this compound with high purity.[4]

Role in Drug Development: The Crisaborole Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of Crisaborole.[10] The strategic placement of its functional groups is key to the successful construction of the final drug molecule.

Strategic Importance of the Functional Groups:

-

1,3-Dioxolane Protecting Group: The aldehyde group is masked as a stable acetal, the 1,3-dioxolane, which is robust under the conditions of subsequent cross-coupling reactions.[11] This chemoselectivity is crucial to prevent unwanted side reactions of the aldehyde.

-

Aryl Bromide: The bromine atom on the aromatic ring serves as a handle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or a Negishi coupling. This reaction is instrumental in forming the carbon-boron bond necessary for the benzoxaborole ring system of Crisaborole.

-

Nitrile Group: The nitrile group is a key pharmacophoric element in the final Crisaborole molecule, contributing to its binding affinity for the target enzyme, phosphodiesterase-4 (PDE4).[2]

Diagram: Role in Crisaborole Synthesis

Caption: Key transformations in Crisaborole synthesis.

Significance as a Pharmaceutical Impurity: Crisaborole Impurity 65

In the context of pharmaceutical manufacturing, this compound is also recognized as "Crisaborole Impurity 65".[6] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is strictly regulated by health authorities such as the FDA.[12] The control of impurities is essential to ensure the safety and efficacy of the final drug product.

The formation of this impurity can potentially arise from an incomplete reaction or as a degradation product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification, characterization, and control of impurities within acceptable limits.[10] For drug development professionals, understanding the impurity profile of an API is paramount for ensuring product quality and regulatory compliance.

Potential for Broader Applications in Medicinal Chemistry

Beyond its established role in the synthesis of Crisaborole, the unique structural features of this compound make it a valuable building block for the synthesis of other novel chemical entities.

-

Scaffold for Library Synthesis: The molecule can serve as a versatile scaffold for the generation of compound libraries for drug discovery screening. The aryl bromide can be functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.

-

Derivatization of the Nitrile Group: The nitrile group can be transformed into other functional groups, such as amines, amides, or carboxylic acids, further expanding the chemical space that can be explored.

-

Modification of the Aldehyde: After deprotection, the aldehyde can be used in a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations, to introduce further complexity and diversity.

The combination of these reactive sites provides medicinal chemists with a powerful tool for the design and synthesis of new therapeutic agents targeting a range of biological targets.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the intricate design and strategic execution required in modern pharmaceutical synthesis. Its role in the production of Crisaborole highlights the importance of carefully crafted building blocks that enable the efficient construction of complex and life-changing medicines. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for both the optimization of existing processes and the exploration of new frontiers in medicinal chemistry. The continued investigation of such versatile synthons will undoubtedly pave the way for the discovery of the next generation of therapeutic agents.

References

-

U.S. Food and Drug Administration. (2016). 207695Orig1s000. Retrieved from [Link]

-

Veeprho. Crisaborole Impurities and Related Compound. Retrieved from [Link]

-

Daicel Pharma. Crisaborole Impurities Manufacturers & Suppliers. Retrieved from [Link]

-

Therapeutic Goods Administration. AusPAR: Crisaborole. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Global Substance Registration System. This compound. Retrieved from [Link]

-

Suzhou Health Chemicals Co., Ltd. 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile. Retrieved from [Link]

-

HDH Pharma Inc. 4-(4-Bromo-3-(1, 3-dioxolan-2-yl)phenoxy)benzonitrile, min 95%, 250 mg. Retrieved from [Link]

- Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520.

-

Pharmaffiliates. Crisaborole-impurities. Retrieved from [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

PubChem. 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved from [Link]

- Giam, Y. C., & Hebert, A. A. (2016). Crisaborole: A Novel, Nonsteroidal, Topical Agent for the Treatment of Atopic Dermatitis.

- Chen, X., et al. (2017). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.

- Keiserman, M. A. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis.

-

ResearchGate. Synthetic Applications of Oxone®. Retrieved from [Link]

-

Royal Society of Chemistry. Design strategies and applications of novel functionalized phenazine derivatives: a review. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthesis and Activity of Ionic Antioxidant-Functionalized PAMAMs and PPIs Dendrimers. Retrieved from [Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

-

ScienceDirect. An overview of functionalized fullerenes and their applications in industry. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1217366-74-9 [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C16H12BrNO3 | CID 86280285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]

- 10. veeprho.com [veeprho.com]

- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

structure elucidation of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Foreword: A Logic-Driven Approach to Molecular Structure Determination

In the realm of pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. The identity, purity, and stability of an active pharmaceutical ingredient (API), intermediate, or impurity directly influence its biological activity and safety profile. This guide eschews a rigid, checklist-style approach to structure elucidation. Instead, it presents a holistic, logic-driven workflow tailored to a specific, complex molecule: this compound.

As a Senior Application Scientist, my experience has shown that the most robust structural assignments are not derived from a single piece of evidence, but from a tapestry of mutually reinforcing data from orthogonal analytical techniques.[1][2][3] This document will guide you through this process, emphasizing the causality behind each experimental choice and demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques can create a self-validating system for structural confirmation.

Initial Assessment: Building a Structural Hypothesis

Before any analysis begins, we consolidate all available information to form a preliminary structural hypothesis.

1.1. Synthetic Context

The target compound is known to be synthesized from 4-(4-bromo-3-formylphenoxy)benzonitrile by reacting it with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.[4] This reaction is a standard acetal protection of an aldehyde. This synthetic context provides the foundational hypothesis for the molecule's core structure: a diaryl ether linking a brominated phenyl ring (bearing a dioxolane group) to a benzonitrile moiety.

1.2. Elemental Composition and Unsaturation

The proposed structure corresponds to a molecular formula of C₁₆H₁₂BrNO₃.[5][6][7]

-

Index of Hydrogen Deficiency (IHD): The IHD is calculated as: IHD = C + 1 - (H/2) - (X/2) + (N/2) IHD = 16 + 1 - (12/2) - (1/2) + (1/2) = 11

This high IHD value is consistent with the proposed structure, which contains two benzene rings (IHD=8), a nitrile group (IHD=2), and one additional ring in the dioxolane moiety (IHD=1).

The Workflow: A Multi-Pronged Analytical Strategy

Our analytical strategy is designed to probe different aspects of the molecular structure, with each step providing data that validates the others.

Caption: A streamlined workflow for structure elucidation.

Mass Spectrometry: Confirming Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the first analytical step, chosen for its ability to provide an exact mass, which in turn confirms the elemental formula.

3.1. Expected Data & Interpretation

A key feature we anticipate is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

| Ion | Expected Exact Mass (m/z) | Rationale |

| [M(⁷⁹Br)+H]⁺ | 346.0128 | Protonated molecule with ⁷⁹Br isotope. |

| [M(⁸¹Br)+H]⁺ | 348.0107 | Protonated molecule with ⁸¹Br isotope. |

| [M(⁷⁹Br)+Na]⁺ | 367.9947 | Sodiated adduct with ⁷⁹Br isotope. |

| [M(⁸¹Br)+Na]⁺ | 369.9927 | Sodiated adduct with ⁸¹Br isotope. |

The observation of this characteristic 1:1 isotopic doublet provides unequivocal evidence for the presence of a single bromine atom in the molecule.

3.2. Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Analyzer: Time-of-Flight (TOF).

-

Scan Range: 100-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

-

Data Analysis: Analyze the resulting spectrum for the exact masses of the protonated and/or sodiated molecular ions and confirm the Br isotopic pattern.

Infrared Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] The presence or absence of characteristic absorption bands provides critical pieces of the structural puzzle.

4.1. Expected Data & Interpretation

The FTIR spectrum should corroborate the key functional moieties of our hypothesized structure.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Nitrile | C≡N stretch | ~2230 | Sharp, strong intensity. Diagnostic.[10] |

| Aromatic Ring | C-H stretch | 3030-3100 | Medium to weak, sharp. |

| Aromatic Ring | C=C stretch | 1450-1600 | Multiple medium-intensity bands. |

| Diaryl Ether | C-O-C asymmetric stretch | ~1240 | Strong intensity.[11] |

| Dioxolane (Acetal) | C-O stretch | 1050-1150 | Multiple strong bands. |

| Alkane | C-H stretch | 2850-2960 | From the dioxolane CH₂ groups. |

The definitive observation of a sharp peak around 2230 cm⁻¹ is strong evidence for the benzonitrile group, while strong absorptions in the 1240 cm⁻¹ and 1050-1150 cm⁻¹ regions confirm the ether and acetal linkages, respectively.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

-

Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.[12] We will use a suite of 1D and 2D NMR experiments to assemble the molecule piece by piece.

5.1. Atom Numbering for NMR Assignment

For clarity, the following numbering scheme will be used for all NMR discussions.

Caption: Atom numbering scheme for NMR analysis.

5.2. ¹H NMR: Proton Environments

The ¹H NMR spectrum provides the first look at the proton framework.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-2', H-6' | ~7.70 | Doublet (d) | 2H | Ortho to the electron-withdrawing CN group. |

| H-3', H-5' | ~7.15 | Doublet (d) | 2H | Meta to the CN group, ortho to the electron-donating ether oxygen. |

| H-6 | ~7.60 | Doublet (d) | 1H | Ortho to the bromine atom. |

| H-2 | ~7.45 | Doublet (d) | 1H | Ortho to the acetal group. |

| H-5 | ~7.05 | Doublet of doublets (dd) | 1H | Ortho to the ether oxygen and meta to the bromine. |

| H-1" | ~6.10 | Singlet (s) | 1H | Acetal proton, deshielded by two oxygen atoms. |

| H-4", H-5" | ~4.10 | Multiplet (m) | 4H | Methylene protons of the dioxolane ring. |

5.3. ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon(s) | Predicted δ (ppm) | Type | Rationale |

| C-4' | ~161 | Quaternary | Attached to the ether oxygen, deshielded. |

| C-1' | ~106 | Quaternary | Attached to the CN group, shielded by resonance. |

| C-3' / C-5' | ~116 | CH | Ortho to the ether oxygen. |

| C-2' / C-6' | ~134 | CH | Ortho to the CN group. |

| C-1 | ~155 | Quaternary | Attached to ether oxygen. |

| C-4 | ~118 | Quaternary | Attached to bromine. |

| C-3 | ~135 | Quaternary | Attached to the dioxolane group. |

| C-6 | ~133 | CH | |

| C-2 | ~125 | CH | |

| C-5 | ~120 | CH | |

| CN | ~119 | Quaternary | Nitrile carbon. |

| C-1" | ~101 | CH | Acetal carbon, highly deshielded by two oxygens. |

| C-4" / C-5" | ~65 | CH₂ | Dioxolane methylene carbons. |

5.4. 2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.[13]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[14] We expect to see correlations between H-2'/H-3' (and H-6'/H-5') on the benzonitrile ring, and between H-5/H-6 on the other ring. This confirms the positions of adjacent protons on the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (a one-bond correlation). This allows for the unambiguous assignment of all protonated carbon signals in the ¹³C spectrum based on the already assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the full molecular skeleton. It reveals correlations between protons and carbons over 2 to 3 bonds.[15] The key expected correlations that will lock the structure together are illustrated below.

Caption: Key HMBC correlations confirming molecular connectivity.

Key Interpretations from HMBC:

-

Acetal to Ring: The acetal proton (H-1") will show a correlation to the quaternary carbon C-3, and to the protonated carbons C-2 and C-4. This definitively links the dioxolane group to the C-3 position of the brominated ring.

-

Ether Linkage: Protons H-3'/H-5' on the benzonitrile ring will show a correlation to the quaternary carbon C-1 on the other ring, and proton H-5 will correlate to C-1'. These correlations across the ether oxygen are crucial for connecting the two aromatic systems.

-

Intra-Ring Connectivity: Correlations from H-2 to C-4 and C-6, and from H-5 to C-1 and C-3, will confirm the substituent pattern on the first aromatic ring.

5.5. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the probe for the specific sample.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

2D Spectra Acquisition: Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Correlate all peaks in the 1D and 2D spectra to assign every proton and carbon signal to its specific position in the molecule.

Conclusion: A Self-Validating Structural Assignment

The structure of this compound is unequivocally confirmed through a logical, multi-technique approach.

-

HRMS confirmed the elemental formula C₁₆H₁₂BrNO₃ and the presence of a single bromine atom.

-

FTIR identified the key functional groups: a nitrile, a diaryl ether, an acetal, and aromatic rings.

-

1D NMR established the number and type of proton and carbon environments, which perfectly matched the proposed structure.

-

2D NMR provided the definitive proof of connectivity, linking all atoms in their correct sequence through observed COSY, HSQC, and, most critically, HMBC correlations.

References

-

MIT OpenCourseWare. (2005). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry. Retrieved from [Link]

-

Tóth, B., et al. (2020). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. Retrieved from [Link]

-

TSFX. (n.d.). INTRODUCTION TO STRUCTURE DETERMINATION. Retrieved from [Link]

-

Elyashberg, M. E. (2015). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. Retrieved from [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition. Retrieved from [Link]

-

Ghorbani-Choghamarani, A. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

Suzhou Health Chemicals Co., Ltd. (n.d.). 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Soriano, M. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Retrieved from [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. fiveable.me [fiveable.me]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 1217366-74-9|4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 7. This compound | C16H12BrNO3 | CID 86280285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. savitapall.com [savitapall.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 13. emerypharma.com [emerypharma.com]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds, including the non-steroidal anti-inflammatory agent Crisaborole[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental dataset for the final compound is not publicly available, this guide leverages empirical data from its immediate precursor and established spectroscopic principles to provide a robust and predictive analysis.

Introduction and Molecular Structure

This compound, with the molecular formula C₁₆H₁₂BrNO₃ and a molecular weight of 346.18 g/mol , is a diaryl ether derivative.[3][4][5] Its structure is characterized by a benzonitrile moiety linked via an ether bridge to a bromo-substituted phenyl ring, which is further functionalized with a cyclic acetal, the 1,3-dioxolane group. The CAS Number for this compound is 1217366-74-9.[3][4]

Molecular Structure:

The acetal group serves as a protecting group for the aldehyde functionality present in its precursor, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.

Synthesis and Experimental Workflow

The primary route to synthesizing this compound involves the protection of the aldehyde group in its precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile. This reaction is a classic acid-catalyzed acetalization.

Synthesis Protocol

A typical experimental procedure is as follows:

-

Reactant Charging: To a solution of 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add ethylene glycol (1.2 eq.).

-

Catalyst Addition: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05 eq.).

-

Reaction: Stir the mixture at room temperature (20-25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.[3] A purity of over 99% can be achieved with this method.[3]

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below. This process highlights the conversion of the key functional group.

Caption: Synthesis workflow for the target compound.

Spectroscopic Data Analysis

This section provides a detailed breakdown of the expected NMR, IR, and MS data for the title compound. The analysis is based on data from its precursor and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is predicted by analyzing the spectrum of the precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile, and accounting for the structural changes. The precursor shows characteristic signals for the aromatic protons and a singlet for the aldehyde proton at 10.32 ppm.[4]

Upon conversion to the dioxolane, the aldehyde proton signal will disappear and be replaced by signals corresponding to the dioxolane ring protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.70 | d | 2H | H on benzonitrile ring (ortho to CN) | Electron-withdrawing CN group deshields these protons. |

| ~7.65 | d | 1H | H on bromo-phenyl ring (ortho to Br) | Similar environment to the precursor. |

| ~7.58 | s | 1H | H on bromo-phenyl ring (between Br and O) | Isolated proton, appears as a singlet. |

| ~7.20 | dd | 1H | H on bromo-phenyl ring (ortho to O) | Coupling to two neighboring protons. |

| ~7.05 | d | 2H | H on benzonitrile ring (ortho to O) | Shielded compared to protons ortho to CN. |

| ~6.10 | s | 1H | Acetal proton (-O-CH-O-) | The aldehyde proton is replaced by this acetal proton. |

| ~4.10 | m | 4H | Dioxolane protons (-O-CH₂-CH₂-O-) | Methylene protons of the ethylene glycol unit. |

The carbon NMR spectrum of the precursor shows 12 distinct signals, including the aldehyde carbon at 190.69 ppm.[4] The conversion to the dioxolane will cause this aldehyde signal to be replaced by signals for the acetal carbon and the two equivalent methylene carbons of the dioxolane ring. The chemical shifts of the aromatic carbons are expected to remain largely unchanged.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-O (ether linkage) on benzonitrile side | Quaternary carbon, deshielded by oxygen. |

| ~155 | C-O (ether linkage) on bromo-phenyl side | Quaternary carbon, deshielded by oxygen. |

| ~135 | Aromatic CH | Multiple signals expected in this region. |

| ~134 | Aromatic CH | Multiple signals expected in this region. |

| ~127 | Aromatic CH | Multiple signals expected in this region. |

| ~122 | Aromatic CH | Multiple signals expected in this region. |

| ~120 | Aromatic C-Br | Quaternary carbon attached to bromine. |

| ~118 | Aromatic CH | Multiple signals expected in this region. |

| ~118 | -C≡N (nitrile carbon) | Characteristic chemical shift for a nitrile. |

| ~107 | Aromatic C-CN | Quaternary carbon attached to the nitrile group. |

| ~103 | Acetal Carbon (-O-CH-O-) | Replaces the aldehyde carbon signal. |

| ~65 | Dioxolane Carbons (-O-CH₂-CH₂-O-) | The two methylene carbons are equivalent. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key diagnostic peaks for this compound are predicted below.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2900-2800 | Aliphatic C-H (dioxolane) | Stretching |

| ~2230-2220 | Nitrile (C≡N) | Stretching |

| ~1600, ~1500 | Aromatic C=C | Stretching |

| ~1250-1200 | Aryl-O-Aryl Ether | Asymmetric C-O-C Stretching |

| ~1100-1000 | C-O (dioxolane) | Stretching |

| ~600-500 | C-Br | Stretching |

The most prominent and diagnostically useful peak will be the sharp, strong absorption of the nitrile group around 2225 cm⁻¹.[6][7] The disappearance of the strong C=O stretch from the aldehyde precursor (around 1700 cm⁻¹) would be a clear indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a doublet (M⁺ and M+2) of approximately equal intensity.[8]

-

M⁺: m/z = 345 (for C₁₆H₁₂⁷⁹BrNO₃)

-

M+2: m/z = 347 (for C₁₆H₁₂⁸¹BrNO₃)

Key Fragmentation Pathways:

-

Loss of the Dioxolane Ring: Fragmentation of the acetal is a likely pathway.

-

Cleavage of the Ether Bond: The C-O ether bonds can cleave, leading to fragments corresponding to the benzonitrile and bromo-phenoxy moieties.[9][10]

-

Loss of Bromine: Loss of a bromine radical (·Br) is a common fragmentation pathway for bromo-aromatic compounds.[8]

The fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound.

Conclusion

The spectroscopic characterization of this compound can be confidently predicted based on the known data of its immediate precursor and fundamental spectroscopic principles. The key transformations—the disappearance of the aldehyde signals in NMR and IR, and the appearance of characteristic dioxolane signals—serve as definitive markers for the successful synthesis of this important pharmaceutical intermediate. This guide provides a solid framework for researchers to interpret their own experimental data for this compound and its analogues.

References

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Available at: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Available at: [Link]

-

Global Substance Registration System (GSRS). This compound. Available at: [Link]

-

PubChem. Benzonitrile. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Blueprint: Understanding Crisaborole Intermediates in Pharmaceutical Synthesis. Available at: [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Scribd. Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. scribd.com [scribd.com]

The Linchpin of Boron Incorporation: A Technical Guide to the Role of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile in Crisaborole Synthesis

Introduction

Crisaborole (marketed as Eucrisa) is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, representing a significant advancement in the topical treatment of mild-to-moderate atopic dermatitis.[1] Its unique benzoxaborole structure is central to its therapeutic activity, presenting a distinct challenge and opportunity for synthetic chemists.[2][3] The construction of this specific heterocyclic system requires a multi-step, precision-driven process. Within this synthetic matrix, the intermediate 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile emerges as a critical linchpin. This technical guide elucidates the strategic importance and core function of this intermediate, detailing the chemical logic and experimental protocols that govern its use in the synthesis of Crisaborole.

The Strategic Imperative of Aldehyde Protection

The synthesis of Crisaborole from its precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile, necessitates the introduction of a boron moiety onto the aromatic ring.[4] One of the most robust methods for this transformation is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction. However, the unprotected formyl (aldehyde) group on the precursor is incompatible with the conditions of many subsequent synthetic steps, including certain borylation techniques and reduction conditions.

The primary causal driver for protection is to prevent undesirable side reactions. The aldehyde's electrophilic carbon atom would be susceptible to attack by nucleophilic reagents, and its reactivity could interfere with the delicate palladium catalytic cycle. To circumvent this, the formyl group is reversibly masked as a cyclic acetal, specifically a 1,3-dioxolane. This protecting group is exceptionally well-suited for this pathway due to its key characteristics:

-

Robust Stability: The dioxolane group is stable under the neutral or basic conditions of the Miyaura borylation.[5]

-

Chemical Inertness: It does not interfere with the organometallic intermediates of the cross-coupling reaction.

-

Facile Cleavage: It can be readily and cleanly removed under acidic conditions post-borylation to regenerate the essential formyl group for the final cyclization steps.[6]

The formation of this compound is, therefore, not merely a preparatory step but a crucial strategic decision that ensures the efficiency and success of the core borylation reaction.

Synthesis of the Key Intermediate

The initial step in this validated pathway is the protection of the aldehyde in 4-(4-bromo-3-formylphenoxy)benzonitrile. This is achieved through a classic acid-catalyzed acetalization reaction with ethylene glycol.

Experimental Protocol: Acetal Formation

-

Reaction Setup: To a solution of 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add ethylene glycol (1.2 eq).[7]

-

Catalysis: Introduce a catalytic amount of an acid catalyst, typically p-toluenesulfonic acid (0.05 eq).[7]

-

Reaction Conditions: The mixture is heated to reflux. If using toluene, a Dean-Stark apparatus is employed to remove the water formed during the reaction, driving the equilibrium towards the product. In dichloromethane, the reaction can be run at room temperature (20-25°C).[7][8]

-

Work-up and Isolation: Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.[7]

-

Purification: The solvent is removed under reduced pressure to yield this compound, typically as a solid with high purity and yield.[7]

| Parameter | Value/Condition | Source |

| Starting Material | 4-(4-bromo-3-formylphenoxy)benzonitrile | [7] |

| Reagents | Ethylene glycol, p-toluenesulfonic acid | [7][8] |

| Solvent | Dichloromethane or Toluene | [7][8] |

| Temperature | 20-25°C (DCM) or Reflux (Toluene) | [7][8] |

| Typical Yield | ~97.9% | [7] |

| Typical Purity | ~99.8% | [7] |

The Core Transformation: Miyaura Borylation

With the aldehyde safely protected, the bromine atom on the intermediate serves as a handle for introducing the boron moiety. This is the central role of this compound. The Miyaura borylation reaction utilizes a palladium catalyst and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to replace the bromine atom with a boronate ester group.[9][10]

Experimental Protocol: Miyaura Borylation

-

Reaction Setup: In an inert atmosphere, dissolve 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile (1.0 eq) in a solvent like 2-methyltetrahydrofuran (MeTHF).[10]

-

Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, ~1.5 eq) and a base, typically potassium acetate (KOAc, ~2.8 eq).[10]

-

Catalyst Addition: Add the palladium catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, ~0.0035 eq).[10]

-

Reaction Conditions: The reaction mixture is heated (e.g., to 80°C) and stirred for several hours until analysis shows consumption of the starting material.

-

Work-up and Isolation: After cooling, the reaction mixture is typically filtered, and the filtrate is processed. An aqueous work-up removes inorganic salts, and the organic solvent is evaporated to yield the crude boronate ester product: 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile.

| Parameter | Value/Condition | Source |

| Starting Material | 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile | [10] |

| Reagents | Bis(pinacolato)diboron, Potassium Acetate | [10] |

| Catalyst | Pd(dppf)Cl₂ | [10] |

| Solvent | 2-Methyltetrahydrofuran (MeTHF) | [10] |

| Temperature | 80°C |

Final Steps to Crisaborole: Deprotection, Reduction, and Cyclization

The successful borylation sets the stage for the final transformations to construct the benzoxaborole ring. This sequence involves three key operations, often performed in a "one-pot" fashion.

-

Dioxolane Deprotection: The boronate ester product from the Miyaura reaction is treated with aqueous acid (e.g., HCl).[10] This hydrolyzes the dioxolane acetal, regenerating the formyl group to yield 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile.

-

Aldehyde Reduction: The newly deprotected aldehyde is immediately reduced in situ to a primary alcohol (a hydroxymethyl group). A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation.[10]

-

Cyclization: The acidic conditions used for the initial deprotection, coupled with the proximity of the boronate ester and the newly formed hydroxymethyl group, facilitate a spontaneous intramolecular condensation. The pinacol group is hydrolyzed from the boronate ester to form a boronic acid, which then reacts with the adjacent hydroxymethyl group to form the stable five-membered benzoxaborole ring of Crisaborole.[10][11]

Experimental Protocol: Deprotection, Reduction, and Cyclization

-

Reaction Setup: The boronate ester, 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile, is dissolved in a solvent such as ethanol.[10]

-

Reduction: The solution is cooled (e.g., 0-5°C), and sodium borohydride is added portion-wise. The reaction is stirred for approximately one hour.[10]

-

Deprotection and Cyclization: Aqueous hydrochloric acid (e.g., 6 M HCl) is added slowly to the cooled mixture. The reaction is then warmed (e.g., to 40-45°C) and stirred to ensure complete hydrolysis and cyclization.[10]

-

Isolation and Purification: The crude Crisaborole product often precipitates from the reaction mixture upon addition of water or can be extracted with an organic solvent. Further purification by recrystallization yields the final active pharmaceutical ingredient.[10]

Synthesis Workflow Visualization

The following diagram illustrates the pivotal role of this compound within the Crisaborole synthesis pathway.

Caption: Synthetic pathway to Crisaborole highlighting the key intermediate.

Conclusion

The role of this compound in the synthesis of Crisaborole is both strategic and functional. It serves as a meticulously designed, stable intermediate that enables the crucial and often sensitive carbon-boron bond-forming reaction via Miyaura borylation. The use of the dioxolane protecting group is a textbook example of chemical foresight, preventing unwanted side reactions and ensuring a high-fidelity conversion. By understanding the causality behind its formation and the specific protocols for its transformation, researchers and drug development professionals can appreciate the elegant chemical logic that underpins the production of this important dermatological therapy.

References

-

Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Available at: [Link]

-

Zane, L. T., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Crisaborole: The Role of 4-(4-Bromo-3-Hydroxymethyl-Phenoxy)Benzonitrile. Retrieved January 19, 2026, from [Link]

- Ceric, H., et al. (2019). Process for the preparation of crisaborole. U.S. Patent No. 10,329,311 B1.

-

Ceric, H., et al. (2022). Process for the preparation of Crisaborole in a stable crystal form. Justia Patents. Available at: [Link]

- Halcyon Labs Private Limited. (2021). Process for the preparation of crisaborole and its intermediates. U.S. Patent No. 11,014,944 B2.

- Wavelength Enterprises Ltd. (2018). Crisaborole production process. WIPO Patent Application WO/2018/150327 A1.

- Ceric, H., et al. (2017). Solid state forms of crisaborole. U.S. Patent Application No. 2017/0305936 A1.

-

Dipharma Francis S.r.l. (2021). A PROCESS FOR THE PURIFICATION OF CRISABOROLE. European Patent Office. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 19, 2026, from [Link]

-

LUNAN PHARMA GROUP CORPORATION. (2021). Preparation method of crisaborole intermediate. Patsnap. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved January 19, 2026, from [Link]

-

SciELO. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Retrieved January 19, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Blueprint: Understanding Crisaborole Intermediates in Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]

-

RSC Publishing. (2013). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). lithium halogen exchange #1 revised. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Crisaborole. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Available at: [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2012). Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crisaborole synthesis - chemicalbook [chemicalbook.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. scielo.br [scielo.br]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. US20170305936A1 - Solid state forms of crisaborole - Google Patents [patents.google.com]

- 11. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile as a PROTAC Building Block

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading disease-causing proteins. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, necessitates a robust toolbox of chemical building blocks. This guide provides a comprehensive technical overview of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, a versatile intermediate for PROTAC synthesis. We will delve into its synthesis, chemical properties, and strategic application in the construction of novel PROTAC molecules. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Value of this compound in PROTAC Design

The efficacy of a PROTAC is intricately linked to the spatial arrangement and chemical nature of its three core components.[1] The selection of appropriate building blocks is therefore a critical step in the design process. This compound presents itself as a highly valuable scaffold due to the orthogonal reactivity of its key functional groups.

-

Aryl Bromide: The bromo substituent serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the straightforward attachment of linkers or other molecular fragments.

-

Protected Aldehyde (Dioxolane): The 1,3-dioxolane group is a stable protecting group for the formyl (aldehyde) functionality.[2] This aldehyde can be deprotected under mild acidic conditions to reveal a reactive group suitable for conjugation chemistries like reductive amination, Wittig reactions, or the formation of hydrazones and oximes. This provides a secondary site for linker attachment or further functionalization, orthogonal to the aryl bromide.

-

Phenoxybenzonitrile Core: This diaryl ether scaffold provides a rigid and defined geometry, which can be crucial for establishing the optimal distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.[3] The benzonitrile group itself can participate in key interactions with target proteins or be a precursor for other functional groups. Notably, the precursor molecule, 4-(4-bromo-3-formylphenoxy)benzonitrile, is a known intermediate in the synthesis of Crisaborole, indicating the biological relevance of this structural motif.[4]

These features combined make this compound a strategic building block, enabling the synthesis of diverse PROTAC libraries with varied linker attachment points and vectors.

Synthesis and Physicochemical Properties

The synthesis of this compound is a straightforward process, starting from commercially available precursors. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 2.1.1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile [5]

This procedure outlines the nucleophilic aromatic substitution to form the diaryl ether linkage.

-

Reaction Setup: To a solution of 2-bromo-5-hydroxybenzaldehyde (100 g, 497 mmol) and 4-fluorobenzonitrile (301.2 g, 2487 mmol) in a mixture of N,N-dimethylformamide (DMF, 250 mL) and toluene (500 mL), add potassium carbonate (206.2 g, 1492 mmol).

-

Reaction Conditions: Stir the reaction mixture at 115 °C for 8 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the mixture to remove insoluble materials. Remove the solvent and excess 4-fluorobenzonitrile by distillation under reduced pressure. To the residue, add ethyl acetate (800 mL), water (500 mL), and brine (40 mL), and perform a phase separation at 65-70 °C. Extract the aqueous phase with ethyl acetate (150 mL) at the same temperature. Combine the organic phases and wash sequentially with a mixture of water (225 mL) and brine (180 mL) at 65-70 °C. Concentrate the organic phase under reduced pressure to yield a brown solid.

-

Recrystallization: Purify the solid by recrystallization from a hot mixture of ethyl acetate and toluene to afford 4-(4-bromo-3-formylphenoxy)benzonitrile as a solid (107.5 g, 71% yield).[5]

Protocol 2.1.2: Synthesis of this compound [2]

This procedure details the protection of the aldehyde group.

-

Reaction Setup: In a dry reaction vessel, add 4-(4-bromo-3-formylphenoxy)benzonitrile (30.21 g, 0.10 mol), ethylene glycol (MED, 13.94 g, 0.12 mol), and p-toluenesulfonic acid (0.86 g, 0.005 mol) to dry dichloromethane (300 mL).

-

Reaction Conditions: Stir the mixture at room temperature (20-25 °C) until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Quench the reaction by adding a saturated sodium bicarbonate solution (150 mL). Separate the organic layer and wash it with purified water (3 x 150 mL) followed by a saturated brine solution (150 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure until no more solvent distills off. This yields this compound with high purity and yield (97.9% yield, 99.87% purity).[2]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 1217366-74-9 | [6][7] |

| Molecular Formula | C16H12BrNO3 | [6][8] |

| Molecular Weight | 346.18 g/mol | [6][9] |

| Appearance | Likely a solid | [10] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [10] |

| Stability | Stable under normal conditions. May react with strong oxidizing or reducing agents. | [10] |

Application as a PROTAC Building Block

The true utility of this compound lies in its ability to be seamlessly integrated into a PROTAC synthesis workflow. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1][11]

Caption: General modular structure of a PROTAC molecule.

Our building block can be envisioned as a versatile "hub" from which to build out the PROTAC structure. The aryl bromide and the masked aldehyde offer two distinct points for linker attachment, allowing for the exploration of different PROTAC geometries and properties.

General Workflow for PROTAC Synthesis

The following diagram illustrates a conceptual workflow for incorporating this compound into a PROTAC.

Caption: Conceptual workflow for PROTAC synthesis using the building block.

Exemplary Synthetic Protocol

The following is a representative, field-proven protocol illustrating how one might use the building block. This example demonstrates a Suzuki coupling followed by deprotection and subsequent amide bond formation.

Protocol 3.2.1: Synthesis of a PROTAC Intermediate via Suzuki Coupling

-

Reaction Setup: In a microwave vial, combine this compound (1.0 eq), a suitable linker precursor with a boronic acid or boronic ester moiety (e.g., a Boc-protected amino-PEG linker with a terminal boronic ester, 1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3, 3.0 eq).

-

Solvent and Degassing: Add a mixture of dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at a suitable temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes), or alternatively, heat under conventional reflux until completion is observed by LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the coupled intermediate.

Protocol 3.2.2: Deprotection and Final Amide Coupling

-

Dioxolane Deprotection: Dissolve the purified intermediate from the previous step in a suitable solvent mixture such as tetrahydrofuran (THF) and water. Add a catalytic amount of a strong acid (e.g., 1N HCl). Stir at room temperature until deprotection is complete (monitored by LC-MS). Neutralize the reaction with a mild base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent like ethyl acetate. Dry, filter, and concentrate to yield the aldehyde intermediate.

-

Amide Coupling: Dissolve the aldehyde intermediate and a suitable E3 ligase ligand functionalized with a primary amine (e.g., a pomalidomide or VHL ligand derivative[12][13]) in a solvent such as DMF. Add a reducing agent (e.g., sodium triacetoxyborohydride) and a small amount of acetic acid. Stir the reaction at room temperature until the reductive amination is complete.

-

Final Purification: Purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity.

Strategic Considerations in PROTAC Development

The choice of E3 ligase ligand is a critical determinant of a PROTAC's activity and selectivity.[14] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[15] Ligands for these, such as derivatives of thalidomide for CRBN or hydroxyproline-based molecules for VHL, are typically functionalized with a handle (e.g., an amine or carboxylic acid) for linker attachment.[13][16]

Our building block is agnostic to the choice of E3 ligase ligand and can be coupled to derivatives of either. The flexibility of attaching the linker at either the aryl bromide or the aldehyde position allows for a systematic exploration of the "linkerology," which is often an empirical process to identify the optimal linker length and composition for potent protein degradation.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its key attributes include:

-